

A Comprehensive Technical Guide to 2-Cyclopentylpropanoic Acid

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Compound of Interest

Compound Name: 2-Cyclopentylpropanoic acid

Cat. No.: B2468014

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This guide provides an in-depth analysis of **2-Cyclopentylpropanoic acid**, a significant molecule in organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, structure, synthesis, and potential applications, grounded in authoritative scientific principles.

Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For carboxylic acids, the IUPAC system assigns the highest nomenclature priority to the carboxyl group (-COOH).^[1]

The name "**2-Cyclopentylpropanoic acid**" is derived as follows:

- **Parent Chain:** The longest carbon chain containing the carboxyl group is a three-carbon chain, making it a derivative of propane. Replacing the "-e" with "-oic acid" gives "propanoic acid".^[2]
- **Numbering:** The carbon atom of the carboxyl group is always assigned the number 1 position.^[2]
- **Substituent:** A cyclopentyl group is attached to the second carbon of the propanoic acid chain.

Therefore, the correct IUPAC name for the compound is **2-cyclopentylpropanoic acid**.^[3]

The chemical structure consists of a propanoic acid backbone with a five-membered cyclopentane ring attached to the alpha-carbon (the carbon adjacent to the carboxyl group).

Key Structural Identifiers:

- Molecular Formula: $C_8H_{14}O_2$ ^[3]
- Molecular Weight: 142.20 g/mol ^[3]
- CAS Number: 7028-22-0^[3]
- Canonical SMILES: CC(C1CCCC1)C(=O)O^[3]
- InChI: InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10)^[3]

Below is a DOT script generating the 2D chemical structure of **2-Cyclopentylpropanoic acid**.

Caption: 2D structure of **2-Cyclopentylpropanoic acid**.

Physicochemical Properties

The physicochemical properties of **2-Cyclopentylpropanoic acid** are critical for its handling, reaction design, and application in drug formulation. The cyclopentyl group introduces lipophilicity, while the carboxylic acid moiety provides a site for polar interactions and chemical reactions.^[4]

Property	Value	Source
Physical State	Colorless to pale yellow liquid	^[5]
Boiling Point	119-119.5 °C (at 8 Torr)	^[6]
Density	~1.019 g/cm ³	^[6]
pKa (Predicted)	4.84 ± 0.10	^[6]
Solubility	Low water solubility; miscible with organic solvents	^[5]

Synthesis and Manufacturing

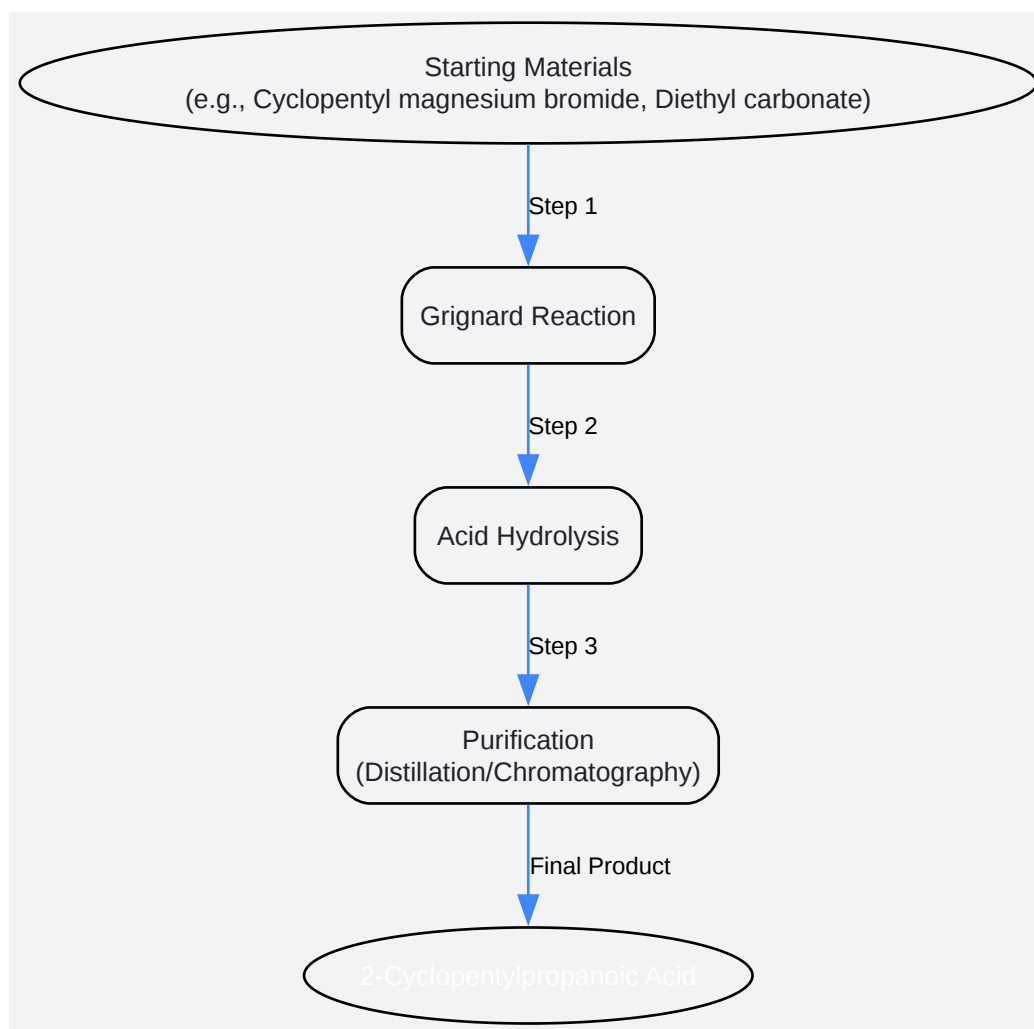
The synthesis of **2-Cyclopentylpropanoic acid** can be achieved through various routes. A common and scalable industrial method involves a one-pot reaction starting from cyclopentanone.^[5]

One-Pot Synthesis from Cyclopentanone

This patented method provides an efficient route with high yields.^{[5][7]} The process involves three key steps:

- **Enamine Formation:** Cyclopentanone reacts with a secondary amine, such as morpholine, to form a nucleophilic enamine intermediate.^[5]
- **Michael Addition:** The enamine then undergoes a Michael addition reaction with an acrylate ester.^[5]
- **Hydrolysis:** The resulting ester is hydrolyzed under basic conditions to yield the final 3-(2-oxocyclopentyl)-propionic acid, which can be further processed.^{[5][7]} While this patented method is for a related compound, similar principles can be applied. A more direct synthesis for **2-cyclopentylpropanoic acid** would involve different starting materials.

A general workflow for a laboratory-scale synthesis is outlined below.



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Caption: Generalized synthetic workflow for **2-Cyclopentylpropanoic acid**.

Spectroscopic Analysis

Characterization of **2-Cyclopentylpropanoic acid** is typically performed using standard spectroscopic techniques. While a specific, comprehensive public dataset is not readily available, expected spectral features can be predicted based on its structure.

- ^1H NMR: Protons on the cyclopentyl ring would appear as a complex multiplet. The proton at the C2 position would be a multiplet coupled to the methyl protons and the cyclopentyl proton. The methyl group protons would appear as a doublet. The carboxylic acid proton would be a broad singlet, typically downfield.

- ^{13}C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal. The C2 carbon and the carbons of the cyclopentyl ring would appear in the aliphatic region. The methyl carbon would be the most upfield signal.
- IR Spectroscopy: A broad absorption band characteristic of the O-H stretch of the carboxylic acid would be observed around $2500\text{--}3300\text{ cm}^{-1}$. A sharp, strong absorption for the C=O stretch of the carbonyl group would be present around 1700 cm^{-1} .

Applications in Research and Drug Development

2-Cyclopentylpropanoic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[\[5\]](#)

Pharmaceutical Intermediates

The cycloalkane structure can enhance the metabolic stability of active pharmaceutical ingredients (APIs).[\[5\]](#) This makes it a useful building block in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and hormone analogs.[\[5\]](#) The related compound, 3-cyclopentylpropionic acid (cypionic acid), is notably used in the production of testosterone cypionate.[\[8\]](#)

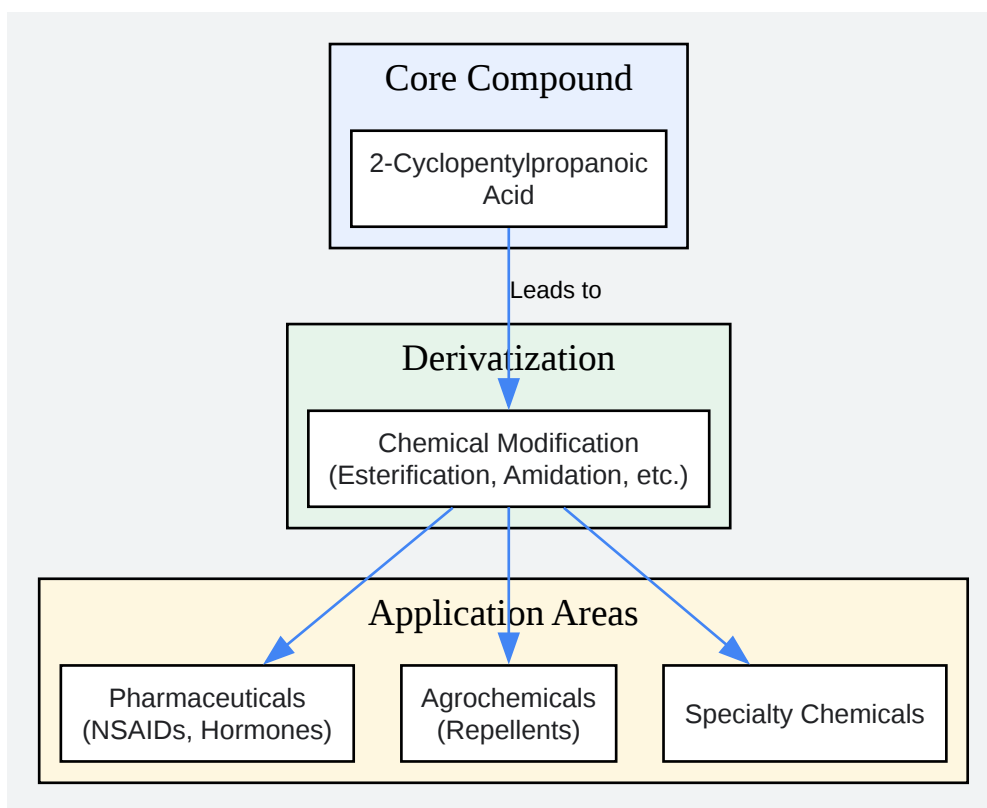
Chiral Building Blocks

The C2 carbon of **2-Cyclopentylpropanoic acid** is a chiral center. The separated enantiomers, such as the (R)-enantiomer, can serve as critical chiral building blocks for the synthesis of optically pure compounds, which is often a requirement for modern pharmaceuticals to ensure target specificity and reduce side effects.[\[5\]](#)

Agrochemicals

Derivatives of cyclopentylpropanoic acid have also found applications in the agrochemical sector. For instance, certain formulations have been patented for their use as insect repellents.[\[5\]](#)

The integration of such building blocks into drug discovery pipelines is a key strategy for developing novel therapeutics.



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Caption: Logical flow from core compound to diverse applications.

Conclusion

2-Cyclopentylpropanoic acid is a molecule with a well-defined structure and significant potential as a synthetic intermediate. Its straightforward IUPAC nomenclature belies its utility in the creation of complex and valuable compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists and researchers aiming to leverage its structural features in their development programs.

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